Anemarsaponin E

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

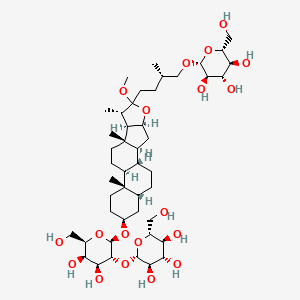

(2R,3R,4S,5S,6R)-2-[(2S)-4-[(1R,2S,4S,7S,8R,9S,12S,13S,16S,18R)-16-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-methoxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-6-yl]-2-methylbutoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H78O19/c1-20(19-59-41-38(56)35(53)32(50)28(16-47)61-41)8-13-46(58-5)21(2)31-27(65-46)15-26-24-7-6-22-14-23(9-11-44(22,3)25(24)10-12-45(26,31)4)60-43-40(37(55)34(52)30(18-49)63-43)64-42-39(57)36(54)33(51)29(17-48)62-42/h20-43,47-57H,6-19H2,1-5H3/t20-,21-,22+,23-,24+,25-,26-,27-,28+,29+,30+,31-,32+,33+,34-,35-,36-,37-,38+,39+,40+,41+,42-,43+,44-,45-,46?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDASUPFDHLZNSK-FCDYBKDVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C(CC3C2(CCC4C3CCC5C4(CCC(C5)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C)OC1(CCC(C)COC8C(C(C(C(O8)CO)O)O)O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC[C@H]5[C@@]4(CC[C@@H](C5)O[C@H]6[C@@H]([C@H]([C@H]([C@H](O6)CO)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)C)OC1(CC[C@H](C)CO[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H78O19 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

935.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Biosynthesis of Steroidal Saponins with a Focus on Anemarsaponin E

For Researchers, Scientists, and Drug Development Professionals

Abstract

Steroidal saponins (B1172615), a diverse class of natural products, are renowned for their wide range of pharmacological activities, making them key targets in drug discovery and development. Anemarsaponin E, a furostanol-type steroidal saponin (B1150181), is a constituent of the traditional Chinese medicinal plant Anemarrhena asphodeloides. This technical guide provides a comprehensive overview of the biosynthetic pathway of steroidal saponins, contextualizing the putative formation of this compound within this framework. While the complete enzymatic pathway for this compound has not been fully elucidated, this document synthesizes current knowledge on the general biosynthesis, including the formation of the steroidal backbone and subsequent modifications. It details relevant experimental protocols for the analysis of steroidal saponins and presents quantitative data from related compounds to serve as a valuable resource for researchers. Furthermore, this guide includes detailed diagrams of the biosynthetic and associated signaling pathways to facilitate a deeper understanding of these complex metabolic processes.

Introduction

Steroidal saponins are glycosides of steroids, characterized by a C27 steroidal aglycone, known as a sapogenin, linked to one or more sugar moieties. Their amphiphilic nature imparts a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. Anemarrhena asphodeloides is a rich source of various steroidal saponins, including the timosaponins and anemarsaponins. While the biosynthesis of many plant secondary metabolites is well-understood, the specific enzymatic steps leading to the vast diversity of steroidal saponins are still an active area of research. This guide focuses on the general biosynthetic pathway of steroidal saponins as a model to understand the formation of furostanol saponins like this compound.

The General Biosynthetic Pathway of Steroidal Saponins

The biosynthesis of steroidal saponins is a multi-stage process that can be broadly divided into three key phases: the formation of the C30 precursor 2,3-oxidosqualene (B107256), the cyclization of this precursor to form a C27 steroidal skeleton, and the subsequent modification of this skeleton through oxidation and glycosylation.[1][2]

Stage 1: Formation of 2,3-Oxidosqualene

The journey to steroidal saponins begins with the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). These five-carbon units are synthesized through two primary pathways: the mevalonate (B85504) (MVA) pathway, which is active in the cytosol, and the methylerythritol 4-phosphate (MEP) pathway, located in the plastids.[1] A series of enzymatic reactions, including condensations catalyzed by farnesyl pyrophosphate (FPP) synthase, lead to the formation of the C15 compound FPP. Two molecules of FPP are then joined in a head-to-head condensation by squalene (B77637) synthase (SQS) to produce the C30 triterpene, squalene. Finally, squalene epoxidase (SQE) catalyzes the epoxidation of squalene to form 2,3-oxidosqualene, a critical branch point in the biosynthesis of sterols and triterpenoids.[1][2]

Stage 2: Cyclization to the Steroidal Backbone

The cyclization of 2,3-oxidosqualene is a pivotal step that dictates the foundational structure of the resulting molecule. In plants, this reaction is catalyzed by a class of enzymes known as oxidosqualene cyclases (OSCs). For the biosynthesis of steroidal saponins, cycloartenol (B190886) synthase (CAS) is the key enzyme, which cyclizes 2,3-oxidosqualene to cycloartenol. Cycloartenol then undergoes a series of enzymatic modifications, including demethylations and isomerizations, to yield cholesterol, a C27 sterol that serves as the primary precursor for steroidal saponins.

Stage 3: Modification of the Steroidal Backbone

The immense structural diversity of steroidal saponins arises from the extensive modifications of the cholesterol backbone. These modifications are primarily carried out by two large families of enzymes: cytochrome P450 monooxygenases (CYPs) and UDP-glycosyltransferases (UGTs).

-

Hydroxylation and Oxidation by Cytochrome P450s: CYPs are a superfamily of heme-containing enzymes that catalyze a wide range of oxidative reactions. In steroidal saponin biosynthesis, CYPs are responsible for introducing hydroxyl groups at various positions on the steroidal skeleton. These hydroxylations are crucial for subsequent glycosylation and for the biological activity of the final saponin. The specific regioselectivity of different CYP enzymes contributes significantly to the diversity of sapogenins.

-

Glycosylation by UDP-glycosyltransferases: UGTs are responsible for attaching sugar moieties to the sapogenin. They utilize activated sugar donors, such as UDP-glucose, to form glycosidic bonds with the hydroxyl groups on the steroidal backbone. The number, type, and linkage of these sugar chains are highly variable and are critical determinants of the saponin's solubility, stability, and pharmacological properties.

Putative Biosynthesis of this compound

This compound is a furostanol-type steroidal saponin. Based on the general biosynthetic pathway, its formation in Anemarrhena asphodeloides can be postulated to follow the steps outlined below. It is important to note that the specific enzymes involved in these steps in A. asphodeloides have not yet been experimentally characterized.

-

Cholesterol as the Precursor: The biosynthesis would begin with cholesterol, derived from the MVA and MEP pathways as previously described.

-

Hydroxylation Events: A series of CYP-catalyzed hydroxylations would occur on the cholesterol backbone. For a furostanol saponin, key hydroxylations would likely occur at the C-16, C-22, and C-26 positions.

-

Formation of the Furostanol Ring System: The characteristic furostanol structure is formed through the cyclization of a hydroxyl group at C-26 with C-22.

-

Glycosylation: UGTs would then catalyze the attachment of sugar chains to the hydroxyl groups of the furostanol aglycone. The specific UGTs would determine the type and linkage of the sugars, leading to the final structure of this compound.

It is worth noting that one early study from 1994 suggested that this compound may be an artifact of the isolation process. However, without more recent studies to confirm or refute this, its biosynthetic pathway remains a topic for future investigation.

Quantitative Data

Specific quantitative data for the biosynthesis of this compound, such as enzyme kinetics and yields, are not available in the current literature. However, studies on related steroidal saponins in other plant systems provide valuable benchmarks for researchers. The following table summarizes representative quantitative data for key enzymes and products in steroidal saponin biosynthesis.

| Parameter | Value | Organism/Enzyme | Reference |

| Squalene Synthase (SQS) Activity | |||

| Km for FPP | 1.5 - 15 µM | Various Plants | |

| Vmax | 0.1 - 5 nmol/min/mg protein | Various Plants | |

| Cycloartenol Synthase (CAS) Activity | |||

| Km for 2,3-Oxidosqualene | 10 - 50 µM | Various Plants | |

| Vmax | 0.05 - 1 nmol/min/mg protein | Various Plants | |

| Cytochrome P450 Activity | |||

| Turnover Rate | 1 - 100 min-1 | Recombinant Plant CYPs | |

| UDP-Glycosyltransferase (UGT) Activity | |||

| Km for Aglycone | 1 - 100 µM | Recombinant Plant UGTs | |

| Km for UDP-Sugar | 50 - 500 µM | Recombinant Plant UGTs | |

| Saponin Yield | |||

| Diosgenin Content | 0.5 - 2.5 % dry weight | Dioscorea species | |

| Timosaponin BII Content | ~40 mg/mL extract | Anemarrhena asphodeloides |

Experimental Protocols

The study of steroidal saponin biosynthesis involves a range of experimental techniques. Below are detailed methodologies for key experiments.

Extraction and Quantification of Steroidal Saponins

Objective: To extract and quantify total or specific steroidal saponins from plant material.

Protocol:

-

Sample Preparation: Dry the plant material (e.g., rhizomes of A. asphodeloides) at 60°C and grind to a fine powder.

-

Defatting: Extract the powdered material with a non-polar solvent like hexane (B92381) in a Soxhlet apparatus for 6 hours to remove lipids.

-

Saponin Extraction:

-

Air-dry the defatted material.

-

Extract the residue with methanol (B129727) at room temperature with shaking overnight.

-

Centrifuge the mixture and collect the supernatant.

-

Repeat the methanol extraction and pool the supernatants.

-

Evaporate the methanol under reduced pressure to obtain the crude saponin extract.

-

-

Quantification (Colorimetric Method):

-

Dissolve a known amount of the crude saponin extract in ethyl acetate (B1210297).

-

To 2 mL of this solution, add 1 mL of 0.5% (v/v) p-anisaldehyde in ethyl acetate and 1 mL of 50% (v/v) H2SO4 in ethyl acetate.

-

Incubate the mixture at 60°C for 10 minutes for color development.

-

Cool the reaction tubes in a cold water bath.

-

Add 0.5 mL of distilled water to each tube.

-

Measure the absorbance at 430 nm using a spectrophotometer.

-

Use a standard curve of a known steroidal saponin (e.g., diosgenin) to calculate the concentration in the sample.

-

-

Quantification (HPLC-MS/MS):

-

Dissolve the crude saponin extract in a suitable solvent (e.g., methanol).

-

Perform chromatographic separation on a C18 reversed-phase column.

-

Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

-

Couple the HPLC system to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

-

Develop a multiple reaction monitoring (MRM) method for the specific saponins of interest.

-

Quantify the saponins by comparing their peak areas to those of authentic standards.

-

Heterologous Expression and Functional Characterization of Biosynthetic Enzymes

Objective: To express and characterize the function of candidate genes (e.g., CYPs and UGTs) involved in steroidal saponin biosynthesis.

Protocol:

-

Gene Isolation: Isolate the full-length cDNA of the candidate gene from A. asphodeloides using RT-PCR.

-

Vector Construction: Clone the cDNA into a suitable expression vector for yeast (Saccharomyces cerevisiae) or a plant expression system (Nicotiana benthamiana).

-

Heterologous Expression in Yeast:

-

Transform the expression construct into a suitable yeast strain.

-

Culture the yeast in an appropriate medium to induce protein expression.

-

Prepare microsomes from the yeast cells, which will contain the expressed membrane-bound enzymes like CYPs.

-

-

Heterologous Expression in N. benthamiana:

-

Infiltrate the leaves of N. benthamiana with Agrobacterium tumefaciens carrying the expression construct.

-

Allow for transient expression of the gene for 3-5 days.

-

Harvest the infiltrated leaf tissue for enzyme assays or metabolite analysis.

-

-

Enzyme Assays:

-

For CYPs, incubate the microsomes or plant extracts with the putative substrate (e.g., cholesterol) and a source of reducing equivalents (NADPH).

-

For UGTs, incubate the soluble protein fraction with the aglycone substrate and the appropriate UDP-sugar donor.

-

Stop the reactions and extract the products with an organic solvent (e.g., ethyl acetate).

-

Analyze the products by HPLC, GC-MS, or LC-MS to identify the enzymatic reaction products.

-

Signaling Pathways and Regulation

The biosynthesis of steroidal saponins is regulated by a complex network of signaling pathways that respond to both developmental cues and environmental stresses. Elicitors such as methyl jasmonate (MeJA) have been shown to induce the expression of genes involved in saponin biosynthesis.

Experimental Workflow

The following diagram illustrates a typical workflow for the discovery and characterization of genes involved in steroidal saponin biosynthesis.

Core Biosynthesis Pathway Diagram

The following diagram provides a detailed overview of the core biosynthetic pathway leading to steroidal saponins.

Conclusion

The biosynthesis of steroidal saponins is a complex and highly regulated process that generates a vast array of structurally diverse and pharmacologically active compounds. While the general pathway is understood, the specific enzymes and regulatory networks that govern the production of individual saponins, such as this compound in Anemarrhena asphodeloides, are largely uncharacterized. This technical guide has provided a comprehensive overview of the current state of knowledge, offering a foundation for future research aimed at elucidating the complete biosynthetic pathway of this compound and other valuable steroidal saponins. Such research will be crucial for the metabolic engineering of these compounds for pharmaceutical and other applications.

References

An In-Depth Technical Guide to the Biosynthesis of Steroidal Saponins with a Focus on Anemarsaponin E

For Researchers, Scientists, and Drug Development Professionals

Abstract

Steroidal saponins (B1172615), a diverse class of natural products, are renowned for their wide range of pharmacological activities, making them key targets in drug discovery and development. Anemarsaponin E, a furostanol-type steroidal saponin (B1150181), is a constituent of the traditional Chinese medicinal plant Anemarrhena asphodeloides. This technical guide provides a comprehensive overview of the biosynthetic pathway of steroidal saponins, contextualizing the putative formation of this compound within this framework. While the complete enzymatic pathway for this compound has not been fully elucidated, this document synthesizes current knowledge on the general biosynthesis, including the formation of the steroidal backbone and subsequent modifications. It details relevant experimental protocols for the analysis of steroidal saponins and presents quantitative data from related compounds to serve as a valuable resource for researchers. Furthermore, this guide includes detailed diagrams of the biosynthetic and associated signaling pathways to facilitate a deeper understanding of these complex metabolic processes.

Introduction

Steroidal saponins are glycosides of steroids, characterized by a C27 steroidal aglycone, known as a sapogenin, linked to one or more sugar moieties. Their amphiphilic nature imparts a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. Anemarrhena asphodeloides is a rich source of various steroidal saponins, including the timosaponins and anemarsaponins. While the biosynthesis of many plant secondary metabolites is well-understood, the specific enzymatic steps leading to the vast diversity of steroidal saponins are still an active area of research. This guide focuses on the general biosynthetic pathway of steroidal saponins as a model to understand the formation of furostanol saponins like this compound.

The General Biosynthetic Pathway of Steroidal Saponins

The biosynthesis of steroidal saponins is a multi-stage process that can be broadly divided into three key phases: the formation of the C30 precursor 2,3-oxidosqualene (B107256), the cyclization of this precursor to form a C27 steroidal skeleton, and the subsequent modification of this skeleton through oxidation and glycosylation.[1][2]

Stage 1: Formation of 2,3-Oxidosqualene

The journey to steroidal saponins begins with the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). These five-carbon units are synthesized through two primary pathways: the mevalonate (B85504) (MVA) pathway, which is active in the cytosol, and the methylerythritol 4-phosphate (MEP) pathway, located in the plastids.[1] A series of enzymatic reactions, including condensations catalyzed by farnesyl pyrophosphate (FPP) synthase, lead to the formation of the C15 compound FPP. Two molecules of FPP are then joined in a head-to-head condensation by squalene (B77637) synthase (SQS) to produce the C30 triterpene, squalene. Finally, squalene epoxidase (SQE) catalyzes the epoxidation of squalene to form 2,3-oxidosqualene, a critical branch point in the biosynthesis of sterols and triterpenoids.[1][2]

Stage 2: Cyclization to the Steroidal Backbone

The cyclization of 2,3-oxidosqualene is a pivotal step that dictates the foundational structure of the resulting molecule. In plants, this reaction is catalyzed by a class of enzymes known as oxidosqualene cyclases (OSCs). For the biosynthesis of steroidal saponins, cycloartenol (B190886) synthase (CAS) is the key enzyme, which cyclizes 2,3-oxidosqualene to cycloartenol. Cycloartenol then undergoes a series of enzymatic modifications, including demethylations and isomerizations, to yield cholesterol, a C27 sterol that serves as the primary precursor for steroidal saponins.

Stage 3: Modification of the Steroidal Backbone

The immense structural diversity of steroidal saponins arises from the extensive modifications of the cholesterol backbone. These modifications are primarily carried out by two large families of enzymes: cytochrome P450 monooxygenases (CYPs) and UDP-glycosyltransferases (UGTs).

-

Hydroxylation and Oxidation by Cytochrome P450s: CYPs are a superfamily of heme-containing enzymes that catalyze a wide range of oxidative reactions. In steroidal saponin biosynthesis, CYPs are responsible for introducing hydroxyl groups at various positions on the steroidal skeleton. These hydroxylations are crucial for subsequent glycosylation and for the biological activity of the final saponin. The specific regioselectivity of different CYP enzymes contributes significantly to the diversity of sapogenins.

-

Glycosylation by UDP-glycosyltransferases: UGTs are responsible for attaching sugar moieties to the sapogenin. They utilize activated sugar donors, such as UDP-glucose, to form glycosidic bonds with the hydroxyl groups on the steroidal backbone. The number, type, and linkage of these sugar chains are highly variable and are critical determinants of the saponin's solubility, stability, and pharmacological properties.

Putative Biosynthesis of this compound

This compound is a furostanol-type steroidal saponin. Based on the general biosynthetic pathway, its formation in Anemarrhena asphodeloides can be postulated to follow the steps outlined below. It is important to note that the specific enzymes involved in these steps in A. asphodeloides have not yet been experimentally characterized.

-

Cholesterol as the Precursor: The biosynthesis would begin with cholesterol, derived from the MVA and MEP pathways as previously described.

-

Hydroxylation Events: A series of CYP-catalyzed hydroxylations would occur on the cholesterol backbone. For a furostanol saponin, key hydroxylations would likely occur at the C-16, C-22, and C-26 positions.

-

Formation of the Furostanol Ring System: The characteristic furostanol structure is formed through the cyclization of a hydroxyl group at C-26 with C-22.

-

Glycosylation: UGTs would then catalyze the attachment of sugar chains to the hydroxyl groups of the furostanol aglycone. The specific UGTs would determine the type and linkage of the sugars, leading to the final structure of this compound.

It is worth noting that one early study from 1994 suggested that this compound may be an artifact of the isolation process. However, without more recent studies to confirm or refute this, its biosynthetic pathway remains a topic for future investigation.

Quantitative Data

Specific quantitative data for the biosynthesis of this compound, such as enzyme kinetics and yields, are not available in the current literature. However, studies on related steroidal saponins in other plant systems provide valuable benchmarks for researchers. The following table summarizes representative quantitative data for key enzymes and products in steroidal saponin biosynthesis.

| Parameter | Value | Organism/Enzyme | Reference |

| Squalene Synthase (SQS) Activity | |||

| Km for FPP | 1.5 - 15 µM | Various Plants | |

| Vmax | 0.1 - 5 nmol/min/mg protein | Various Plants | |

| Cycloartenol Synthase (CAS) Activity | |||

| Km for 2,3-Oxidosqualene | 10 - 50 µM | Various Plants | |

| Vmax | 0.05 - 1 nmol/min/mg protein | Various Plants | |

| Cytochrome P450 Activity | |||

| Turnover Rate | 1 - 100 min-1 | Recombinant Plant CYPs | |

| UDP-Glycosyltransferase (UGT) Activity | |||

| Km for Aglycone | 1 - 100 µM | Recombinant Plant UGTs | |

| Km for UDP-Sugar | 50 - 500 µM | Recombinant Plant UGTs | |

| Saponin Yield | |||

| Diosgenin Content | 0.5 - 2.5 % dry weight | Dioscorea species | |

| Timosaponin BII Content | ~40 mg/mL extract | Anemarrhena asphodeloides |

Experimental Protocols

The study of steroidal saponin biosynthesis involves a range of experimental techniques. Below are detailed methodologies for key experiments.

Extraction and Quantification of Steroidal Saponins

Objective: To extract and quantify total or specific steroidal saponins from plant material.

Protocol:

-

Sample Preparation: Dry the plant material (e.g., rhizomes of A. asphodeloides) at 60°C and grind to a fine powder.

-

Defatting: Extract the powdered material with a non-polar solvent like hexane (B92381) in a Soxhlet apparatus for 6 hours to remove lipids.

-

Saponin Extraction:

-

Air-dry the defatted material.

-

Extract the residue with methanol (B129727) at room temperature with shaking overnight.

-

Centrifuge the mixture and collect the supernatant.

-

Repeat the methanol extraction and pool the supernatants.

-

Evaporate the methanol under reduced pressure to obtain the crude saponin extract.

-

-

Quantification (Colorimetric Method):

-

Dissolve a known amount of the crude saponin extract in ethyl acetate (B1210297).

-

To 2 mL of this solution, add 1 mL of 0.5% (v/v) p-anisaldehyde in ethyl acetate and 1 mL of 50% (v/v) H2SO4 in ethyl acetate.

-

Incubate the mixture at 60°C for 10 minutes for color development.

-

Cool the reaction tubes in a cold water bath.

-

Add 0.5 mL of distilled water to each tube.

-

Measure the absorbance at 430 nm using a spectrophotometer.

-

Use a standard curve of a known steroidal saponin (e.g., diosgenin) to calculate the concentration in the sample.

-

-

Quantification (HPLC-MS/MS):

-

Dissolve the crude saponin extract in a suitable solvent (e.g., methanol).

-

Perform chromatographic separation on a C18 reversed-phase column.

-

Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

-

Couple the HPLC system to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

-

Develop a multiple reaction monitoring (MRM) method for the specific saponins of interest.

-

Quantify the saponins by comparing their peak areas to those of authentic standards.

-

Heterologous Expression and Functional Characterization of Biosynthetic Enzymes

Objective: To express and characterize the function of candidate genes (e.g., CYPs and UGTs) involved in steroidal saponin biosynthesis.

Protocol:

-

Gene Isolation: Isolate the full-length cDNA of the candidate gene from A. asphodeloides using RT-PCR.

-

Vector Construction: Clone the cDNA into a suitable expression vector for yeast (Saccharomyces cerevisiae) or a plant expression system (Nicotiana benthamiana).

-

Heterologous Expression in Yeast:

-

Transform the expression construct into a suitable yeast strain.

-

Culture the yeast in an appropriate medium to induce protein expression.

-

Prepare microsomes from the yeast cells, which will contain the expressed membrane-bound enzymes like CYPs.

-

-

Heterologous Expression in N. benthamiana:

-

Infiltrate the leaves of N. benthamiana with Agrobacterium tumefaciens carrying the expression construct.

-

Allow for transient expression of the gene for 3-5 days.

-

Harvest the infiltrated leaf tissue for enzyme assays or metabolite analysis.

-

-

Enzyme Assays:

-

For CYPs, incubate the microsomes or plant extracts with the putative substrate (e.g., cholesterol) and a source of reducing equivalents (NADPH).

-

For UGTs, incubate the soluble protein fraction with the aglycone substrate and the appropriate UDP-sugar donor.

-

Stop the reactions and extract the products with an organic solvent (e.g., ethyl acetate).

-

Analyze the products by HPLC, GC-MS, or LC-MS to identify the enzymatic reaction products.

-

Signaling Pathways and Regulation

The biosynthesis of steroidal saponins is regulated by a complex network of signaling pathways that respond to both developmental cues and environmental stresses. Elicitors such as methyl jasmonate (MeJA) have been shown to induce the expression of genes involved in saponin biosynthesis.

Experimental Workflow

The following diagram illustrates a typical workflow for the discovery and characterization of genes involved in steroidal saponin biosynthesis.

Core Biosynthesis Pathway Diagram

The following diagram provides a detailed overview of the core biosynthetic pathway leading to steroidal saponins.

Conclusion

The biosynthesis of steroidal saponins is a complex and highly regulated process that generates a vast array of structurally diverse and pharmacologically active compounds. While the general pathway is understood, the specific enzymes and regulatory networks that govern the production of individual saponins, such as this compound in Anemarrhena asphodeloides, are largely uncharacterized. This technical guide has provided a comprehensive overview of the current state of knowledge, offering a foundation for future research aimed at elucidating the complete biosynthetic pathway of this compound and other valuable steroidal saponins. Such research will be crucial for the metabolic engineering of these compounds for pharmaceutical and other applications.

References

An In-Depth Technical Guide to the Biosynthesis of Steroidal Saponins with a Focus on Anemarsaponin E

For Researchers, Scientists, and Drug Development Professionals

Abstract

Steroidal saponins, a diverse class of natural products, are renowned for their wide range of pharmacological activities, making them key targets in drug discovery and development. Anemarsaponin E, a furostanol-type steroidal saponin, is a constituent of the traditional Chinese medicinal plant Anemarrhena asphodeloides. This technical guide provides a comprehensive overview of the biosynthetic pathway of steroidal saponins, contextualizing the putative formation of this compound within this framework. While the complete enzymatic pathway for this compound has not been fully elucidated, this document synthesizes current knowledge on the general biosynthesis, including the formation of the steroidal backbone and subsequent modifications. It details relevant experimental protocols for the analysis of steroidal saponins and presents quantitative data from related compounds to serve as a valuable resource for researchers. Furthermore, this guide includes detailed diagrams of the biosynthetic and associated signaling pathways to facilitate a deeper understanding of these complex metabolic processes.

Introduction

Steroidal saponins are glycosides of steroids, characterized by a C27 steroidal aglycone, known as a sapogenin, linked to one or more sugar moieties. Their amphiphilic nature imparts a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. Anemarrhena asphodeloides is a rich source of various steroidal saponins, including the timosaponins and anemarsaponins. While the biosynthesis of many plant secondary metabolites is well-understood, the specific enzymatic steps leading to the vast diversity of steroidal saponins are still an active area of research. This guide focuses on the general biosynthetic pathway of steroidal saponins as a model to understand the formation of furostanol saponins like this compound.

The General Biosynthetic Pathway of Steroidal Saponins

The biosynthesis of steroidal saponins is a multi-stage process that can be broadly divided into three key phases: the formation of the C30 precursor 2,3-oxidosqualene, the cyclization of this precursor to form a C27 steroidal skeleton, and the subsequent modification of this skeleton through oxidation and glycosylation.[1][2]

Stage 1: Formation of 2,3-Oxidosqualene

The journey to steroidal saponins begins with the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). These five-carbon units are synthesized through two primary pathways: the mevalonate (MVA) pathway, which is active in the cytosol, and the methylerythritol 4-phosphate (MEP) pathway, located in the plastids.[1] A series of enzymatic reactions, including condensations catalyzed by farnesyl pyrophosphate (FPP) synthase, lead to the formation of the C15 compound FPP. Two molecules of FPP are then joined in a head-to-head condensation by squalene synthase (SQS) to produce the C30 triterpene, squalene. Finally, squalene epoxidase (SQE) catalyzes the epoxidation of squalene to form 2,3-oxidosqualene, a critical branch point in the biosynthesis of sterols and triterpenoids.[1][2]

Stage 2: Cyclization to the Steroidal Backbone

The cyclization of 2,3-oxidosqualene is a pivotal step that dictates the foundational structure of the resulting molecule. In plants, this reaction is catalyzed by a class of enzymes known as oxidosqualene cyclases (OSCs). For the biosynthesis of steroidal saponins, cycloartenol synthase (CAS) is the key enzyme, which cyclizes 2,3-oxidosqualene to cycloartenol. Cycloartenol then undergoes a series of enzymatic modifications, including demethylations and isomerizations, to yield cholesterol, a C27 sterol that serves as the primary precursor for steroidal saponins.

Stage 3: Modification of the Steroidal Backbone

The immense structural diversity of steroidal saponins arises from the extensive modifications of the cholesterol backbone. These modifications are primarily carried out by two large families of enzymes: cytochrome P450 monooxygenases (CYPs) and UDP-glycosyltransferases (UGTs).

-

Hydroxylation and Oxidation by Cytochrome P450s: CYPs are a superfamily of heme-containing enzymes that catalyze a wide range of oxidative reactions. In steroidal saponin biosynthesis, CYPs are responsible for introducing hydroxyl groups at various positions on the steroidal skeleton. These hydroxylations are crucial for subsequent glycosylation and for the biological activity of the final saponin. The specific regioselectivity of different CYP enzymes contributes significantly to the diversity of sapogenins.

-

Glycosylation by UDP-glycosyltransferases: UGTs are responsible for attaching sugar moieties to the sapogenin. They utilize activated sugar donors, such as UDP-glucose, to form glycosidic bonds with the hydroxyl groups on the steroidal backbone. The number, type, and linkage of these sugar chains are highly variable and are critical determinants of the saponin's solubility, stability, and pharmacological properties.

Putative Biosynthesis of this compound

This compound is a furostanol-type steroidal saponin. Based on the general biosynthetic pathway, its formation in Anemarrhena asphodeloides can be postulated to follow the steps outlined below. It is important to note that the specific enzymes involved in these steps in A. asphodeloides have not yet been experimentally characterized.

-

Cholesterol as the Precursor: The biosynthesis would begin with cholesterol, derived from the MVA and MEP pathways as previously described.

-

Hydroxylation Events: A series of CYP-catalyzed hydroxylations would occur on the cholesterol backbone. For a furostanol saponin, key hydroxylations would likely occur at the C-16, C-22, and C-26 positions.

-

Formation of the Furostanol Ring System: The characteristic furostanol structure is formed through the cyclization of a hydroxyl group at C-26 with C-22.

-

Glycosylation: UGTs would then catalyze the attachment of sugar chains to the hydroxyl groups of the furostanol aglycone. The specific UGTs would determine the type and linkage of the sugars, leading to the final structure of this compound.

It is worth noting that one early study from 1994 suggested that this compound may be an artifact of the isolation process. However, without more recent studies to confirm or refute this, its biosynthetic pathway remains a topic for future investigation.

Quantitative Data

Specific quantitative data for the biosynthesis of this compound, such as enzyme kinetics and yields, are not available in the current literature. However, studies on related steroidal saponins in other plant systems provide valuable benchmarks for researchers. The following table summarizes representative quantitative data for key enzymes and products in steroidal saponin biosynthesis.

| Parameter | Value | Organism/Enzyme | Reference |

| Squalene Synthase (SQS) Activity | |||

| Km for FPP | 1.5 - 15 µM | Various Plants | |

| Vmax | 0.1 - 5 nmol/min/mg protein | Various Plants | |

| Cycloartenol Synthase (CAS) Activity | |||

| Km for 2,3-Oxidosqualene | 10 - 50 µM | Various Plants | |

| Vmax | 0.05 - 1 nmol/min/mg protein | Various Plants | |

| Cytochrome P450 Activity | |||

| Turnover Rate | 1 - 100 min-1 | Recombinant Plant CYPs | |

| UDP-Glycosyltransferase (UGT) Activity | |||

| Km for Aglycone | 1 - 100 µM | Recombinant Plant UGTs | |

| Km for UDP-Sugar | 50 - 500 µM | Recombinant Plant UGTs | |

| Saponin Yield | |||

| Diosgenin Content | 0.5 - 2.5 % dry weight | Dioscorea species | |

| Timosaponin BII Content | ~40 mg/mL extract | Anemarrhena asphodeloides |

Experimental Protocols

The study of steroidal saponin biosynthesis involves a range of experimental techniques. Below are detailed methodologies for key experiments.

Extraction and Quantification of Steroidal Saponins

Objective: To extract and quantify total or specific steroidal saponins from plant material.

Protocol:

-

Sample Preparation: Dry the plant material (e.g., rhizomes of A. asphodeloides) at 60°C and grind to a fine powder.

-

Defatting: Extract the powdered material with a non-polar solvent like hexane in a Soxhlet apparatus for 6 hours to remove lipids.

-

Saponin Extraction:

-

Air-dry the defatted material.

-

Extract the residue with methanol at room temperature with shaking overnight.

-

Centrifuge the mixture and collect the supernatant.

-

Repeat the methanol extraction and pool the supernatants.

-

Evaporate the methanol under reduced pressure to obtain the crude saponin extract.

-

-

Quantification (Colorimetric Method):

-

Dissolve a known amount of the crude saponin extract in ethyl acetate.

-

To 2 mL of this solution, add 1 mL of 0.5% (v/v) p-anisaldehyde in ethyl acetate and 1 mL of 50% (v/v) H2SO4 in ethyl acetate.

-

Incubate the mixture at 60°C for 10 minutes for color development.

-

Cool the reaction tubes in a cold water bath.

-

Add 0.5 mL of distilled water to each tube.

-

Measure the absorbance at 430 nm using a spectrophotometer.

-

Use a standard curve of a known steroidal saponin (e.g., diosgenin) to calculate the concentration in the sample.

-

-

Quantification (HPLC-MS/MS):

-

Dissolve the crude saponin extract in a suitable solvent (e.g., methanol).

-

Perform chromatographic separation on a C18 reversed-phase column.

-

Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Couple the HPLC system to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

-

Develop a multiple reaction monitoring (MRM) method for the specific saponins of interest.

-

Quantify the saponins by comparing their peak areas to those of authentic standards.

-

Heterologous Expression and Functional Characterization of Biosynthetic Enzymes

Objective: To express and characterize the function of candidate genes (e.g., CYPs and UGTs) involved in steroidal saponin biosynthesis.

Protocol:

-

Gene Isolation: Isolate the full-length cDNA of the candidate gene from A. asphodeloides using RT-PCR.

-

Vector Construction: Clone the cDNA into a suitable expression vector for yeast (Saccharomyces cerevisiae) or a plant expression system (Nicotiana benthamiana).

-

Heterologous Expression in Yeast:

-

Transform the expression construct into a suitable yeast strain.

-

Culture the yeast in an appropriate medium to induce protein expression.

-

Prepare microsomes from the yeast cells, which will contain the expressed membrane-bound enzymes like CYPs.

-

-

Heterologous Expression in N. benthamiana:

-

Infiltrate the leaves of N. benthamiana with Agrobacterium tumefaciens carrying the expression construct.

-

Allow for transient expression of the gene for 3-5 days.

-

Harvest the infiltrated leaf tissue for enzyme assays or metabolite analysis.

-

-

Enzyme Assays:

-

For CYPs, incubate the microsomes or plant extracts with the putative substrate (e.g., cholesterol) and a source of reducing equivalents (NADPH).

-

For UGTs, incubate the soluble protein fraction with the aglycone substrate and the appropriate UDP-sugar donor.

-

Stop the reactions and extract the products with an organic solvent (e.g., ethyl acetate).

-

Analyze the products by HPLC, GC-MS, or LC-MS to identify the enzymatic reaction products.

-

Signaling Pathways and Regulation

The biosynthesis of steroidal saponins is regulated by a complex network of signaling pathways that respond to both developmental cues and environmental stresses. Elicitors such as methyl jasmonate (MeJA) have been shown to induce the expression of genes involved in saponin biosynthesis.

Experimental Workflow

The following diagram illustrates a typical workflow for the discovery and characterization of genes involved in steroidal saponin biosynthesis.

Core Biosynthesis Pathway Diagram

The following diagram provides a detailed overview of the core biosynthetic pathway leading to steroidal saponins.

Conclusion

The biosynthesis of steroidal saponins is a complex and highly regulated process that generates a vast array of structurally diverse and pharmacologically active compounds. While the general pathway is understood, the specific enzymes and regulatory networks that govern the production of individual saponins, such as this compound in Anemarrhena asphodeloides, are largely uncharacterized. This technical guide has provided a comprehensive overview of the current state of knowledge, offering a foundation for future research aimed at elucidating the complete biosynthetic pathway of this compound and other valuable steroidal saponins. Such research will be crucial for the metabolic engineering of these compounds for pharmaceutical and other applications.

References

Anemarsaponin E in Traditional Chinese Medicine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anemarsaponin E is a steroidal saponin (B1150181) isolated from the rhizome of Anemarrhena asphodeloides Bunge (知母, Zhi Mu), a perennial herb that has been a staple in Traditional Chinese Medicine (TCM) for centuries.[1] In TCM, Zhi Mu is traditionally used to "clear heat and purge fire," as well as to "nourish the yin and moisten dryness," often prescribed for conditions manifesting as high fever, cough, and thirst.[1][2] Modern pharmacological research has begun to elucidate the molecular mechanisms behind these traditional uses, with this compound and its related compounds demonstrating a range of bioactivities, including anti-inflammatory, neuroprotective, and anti-tumor effects.[1] This technical guide provides an in-depth overview of the traditional context, modern pharmacological evaluation, and experimental methodologies related to this compound and its therapeutic potential.

Traditional Chinese Medicine Context

In the framework of TCM, this compound is not used in isolation. Instead, the entire rhizome of Anemarrhena asphodeloides is utilized in various herbal formulations. The traditional applications of Zhi Mu provide the foundational context for the modern investigation of its constituent compounds.

-

Properties: Bitter, sweet, and cold.

-

Associated Meridians: Lung, Stomach, and Kidney.

-

Traditional Indications:

-

Febrile diseases with high fever and excessive thirst.

-

Lung heat with dry cough.

-

Diabetes due to internal heat.

-

Constipation.

-

The saponins (B1172615) within Zhi Mu, including this compound, are believed to be significant contributors to these therapeutic effects. Modern research aims to validate and understand the mechanisms behind these traditional uses by studying the isolated saponins.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and related compounds from Anemarrhena asphodeloides.

Table 1: Pharmacokinetic Parameters of Saponins from Anemarrhena asphodeloides in Rats after Oral Administration

| Compound | Tmax (h) | t1/2 (h) |

| Timosaponin E1 | 2 - 8 | 4.06 - 9.77 |

| Timosaponin E | 2 - 8 | 4.06 - 9.77 |

| Timosaponin B-II | 2 - 8 | 4.06 - 9.77 |

| Timosaponin B-III | 2 - 8 | 4.06 - 9.77 |

| Timosaponin A-III | 2 - 8 | 4.06 - 9.77 |

| Timosaponin A-I | 2 - 8 | 4.06 - 9.77 |

Data from a study on the oral administration of Rhizoma Anemarrhenae extract in rats. The plasma concentrations of these saponins were generally low, indicating relatively low oral bioavailability.

Table 2: Cytotoxicity of Saponins from Anemarrhena asphodeloides

| Compound | Cell Line | IC50 (µM) |

| Compound 3 (Anemarsaponin R) | HepG2 | 43.90 |

| Compound 3 (Anemarsaponin R) | SGC7901 | 57.90 |

| Timosaponin E1 (Compound 7) | HepG2 | 43.90 |

| Timosaponin E1 (Compound 7) | SGC7901 | 57.90 |

Compounds were evaluated for their antiproliferative activities. Compounds 3 and 7 (Timosaponin E1) displayed medium antiproliferative activities.

Signaling Pathways

This compound and related saponins from Anemarrhena asphodeloides have been shown to exert their pharmacological effects by modulating key signaling pathways. The anti-inflammatory effects, in particular, have been linked to the inhibition of the NF-κB and p38 MAPK pathways.

Caption: this compound's anti-inflammatory mechanism via NF-κB and p38 MAPK pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the extraction, isolation, and analysis of this compound.

Extraction and Fractionation of Saponins from Anemarrhena asphodeloides

Caption: Workflow for extraction and fractionation of saponins from A. asphodeloides.

Protocol Details:

-

Extraction:

-

The dried rhizomes of Anemarrhena asphodeloides are ground into a powder.

-

The powder is extracted by ultrasound sonication with 70% ethanol, followed by reflux extraction.

-

The resulting solution is filtered and the filtrate is collected.

-

The solvent is evaporated under reduced pressure to yield the crude saponin extract.

-

-

Fractionation:

-

The crude extract is suspended in water.

-

The aqueous suspension is partitioned successively with ethyl acetate and n-butanol.

-

The n-butanol fraction, which is rich in saponins, is collected for further purification.

-

UPLC-MS/MS for Quantitative Analysis

Instrumentation:

-

Chromatography System: Acquity UPLC system (Waters Corp.).

-

Column: Acquity UPLC BEH C18 column (100 mm × 2.1 mm, 1.7 µm).

-

Mass Spectrometer: Xevo TM triple quadrupole mass spectrometer with an electrospray ionization (ESI) source (Waters Corp.).

Chromatographic Conditions:

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient Elution: A typical gradient might be: 20%–25% B at 0–1.0 min, 25%–30% B at 1.0–3.0 min, 30%–90% B at 3.0–3.1 min, 90%–95% B at 3.1–4.0 min, 95%–20% B at 4.0–4.2 min.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 35 °C.

-

Injection Volume: 2 μL.

Mass Spectrometric Conditions:

-

Ionization Mode: Negative Electrospray Ionization (ESI-).

-

Capillary Voltage: 3.0 kV.

-

Source Temperature: 150 °C.

-

Desolvation Temperature: 550 °C.

-

Cone Gas Flow: 50 L/h.

-

Desolvation Gas Flow: 1000 L/h.

-

Detection Mode: Multiple-reaction monitoring (MRM).

Conclusion

This compound, as a constituent of the traditionally used herb Anemarrhena asphodeloides, presents a compelling case for further investigation in modern drug discovery. Its role in modulating inflammatory pathways aligns with the traditional TCM applications of its source plant. The provided data and protocols offer a foundational resource for researchers and drug development professionals to explore the therapeutic potential of this and related steroidal saponins. Further studies are warranted to fully elucidate the pharmacokinetic and pharmacodynamic profiles of pure this compound and to explore its efficacy in various disease models.

References

Anemarsaponin E in Traditional Chinese Medicine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anemarsaponin E is a steroidal saponin (B1150181) isolated from the rhizome of Anemarrhena asphodeloides Bunge (知母, Zhi Mu), a perennial herb that has been a staple in Traditional Chinese Medicine (TCM) for centuries.[1] In TCM, Zhi Mu is traditionally used to "clear heat and purge fire," as well as to "nourish the yin and moisten dryness," often prescribed for conditions manifesting as high fever, cough, and thirst.[1][2] Modern pharmacological research has begun to elucidate the molecular mechanisms behind these traditional uses, with this compound and its related compounds demonstrating a range of bioactivities, including anti-inflammatory, neuroprotective, and anti-tumor effects.[1] This technical guide provides an in-depth overview of the traditional context, modern pharmacological evaluation, and experimental methodologies related to this compound and its therapeutic potential.

Traditional Chinese Medicine Context

In the framework of TCM, this compound is not used in isolation. Instead, the entire rhizome of Anemarrhena asphodeloides is utilized in various herbal formulations. The traditional applications of Zhi Mu provide the foundational context for the modern investigation of its constituent compounds.

-

Properties: Bitter, sweet, and cold.

-

Associated Meridians: Lung, Stomach, and Kidney.

-

Traditional Indications:

-

Febrile diseases with high fever and excessive thirst.

-

Lung heat with dry cough.

-

Diabetes due to internal heat.

-

Constipation.

-

The saponins (B1172615) within Zhi Mu, including this compound, are believed to be significant contributors to these therapeutic effects. Modern research aims to validate and understand the mechanisms behind these traditional uses by studying the isolated saponins.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and related compounds from Anemarrhena asphodeloides.

Table 1: Pharmacokinetic Parameters of Saponins from Anemarrhena asphodeloides in Rats after Oral Administration

| Compound | Tmax (h) | t1/2 (h) |

| Timosaponin E1 | 2 - 8 | 4.06 - 9.77 |

| Timosaponin E | 2 - 8 | 4.06 - 9.77 |

| Timosaponin B-II | 2 - 8 | 4.06 - 9.77 |

| Timosaponin B-III | 2 - 8 | 4.06 - 9.77 |

| Timosaponin A-III | 2 - 8 | 4.06 - 9.77 |

| Timosaponin A-I | 2 - 8 | 4.06 - 9.77 |

Data from a study on the oral administration of Rhizoma Anemarrhenae extract in rats. The plasma concentrations of these saponins were generally low, indicating relatively low oral bioavailability.

Table 2: Cytotoxicity of Saponins from Anemarrhena asphodeloides

| Compound | Cell Line | IC50 (µM) |

| Compound 3 (Anemarsaponin R) | HepG2 | 43.90 |

| Compound 3 (Anemarsaponin R) | SGC7901 | 57.90 |

| Timosaponin E1 (Compound 7) | HepG2 | 43.90 |

| Timosaponin E1 (Compound 7) | SGC7901 | 57.90 |

Compounds were evaluated for their antiproliferative activities. Compounds 3 and 7 (Timosaponin E1) displayed medium antiproliferative activities.

Signaling Pathways

This compound and related saponins from Anemarrhena asphodeloides have been shown to exert their pharmacological effects by modulating key signaling pathways. The anti-inflammatory effects, in particular, have been linked to the inhibition of the NF-κB and p38 MAPK pathways.

Caption: this compound's anti-inflammatory mechanism via NF-κB and p38 MAPK pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the extraction, isolation, and analysis of this compound.

Extraction and Fractionation of Saponins from Anemarrhena asphodeloides

Caption: Workflow for extraction and fractionation of saponins from A. asphodeloides.

Protocol Details:

-

Extraction:

-

The dried rhizomes of Anemarrhena asphodeloides are ground into a powder.

-

The powder is extracted by ultrasound sonication with 70% ethanol, followed by reflux extraction.

-

The resulting solution is filtered and the filtrate is collected.

-

The solvent is evaporated under reduced pressure to yield the crude saponin extract.

-

-

Fractionation:

-

The crude extract is suspended in water.

-

The aqueous suspension is partitioned successively with ethyl acetate and n-butanol.

-

The n-butanol fraction, which is rich in saponins, is collected for further purification.

-

UPLC-MS/MS for Quantitative Analysis

Instrumentation:

-

Chromatography System: Acquity UPLC system (Waters Corp.).

-

Column: Acquity UPLC BEH C18 column (100 mm × 2.1 mm, 1.7 µm).

-

Mass Spectrometer: Xevo TM triple quadrupole mass spectrometer with an electrospray ionization (ESI) source (Waters Corp.).

Chromatographic Conditions:

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient Elution: A typical gradient might be: 20%–25% B at 0–1.0 min, 25%–30% B at 1.0–3.0 min, 30%–90% B at 3.0–3.1 min, 90%–95% B at 3.1–4.0 min, 95%–20% B at 4.0–4.2 min.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 35 °C.

-

Injection Volume: 2 μL.

Mass Spectrometric Conditions:

-

Ionization Mode: Negative Electrospray Ionization (ESI-).

-

Capillary Voltage: 3.0 kV.

-

Source Temperature: 150 °C.

-

Desolvation Temperature: 550 °C.

-

Cone Gas Flow: 50 L/h.

-

Desolvation Gas Flow: 1000 L/h.

-

Detection Mode: Multiple-reaction monitoring (MRM).

Conclusion

This compound, as a constituent of the traditionally used herb Anemarrhena asphodeloides, presents a compelling case for further investigation in modern drug discovery. Its role in modulating inflammatory pathways aligns with the traditional TCM applications of its source plant. The provided data and protocols offer a foundational resource for researchers and drug development professionals to explore the therapeutic potential of this and related steroidal saponins. Further studies are warranted to fully elucidate the pharmacokinetic and pharmacodynamic profiles of pure this compound and to explore its efficacy in various disease models.

References

Anemarsaponin E in Traditional Chinese Medicine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anemarsaponin E is a steroidal saponin isolated from the rhizome of Anemarrhena asphodeloides Bunge (知母, Zhi Mu), a perennial herb that has been a staple in Traditional Chinese Medicine (TCM) for centuries.[1] In TCM, Zhi Mu is traditionally used to "clear heat and purge fire," as well as to "nourish the yin and moisten dryness," often prescribed for conditions manifesting as high fever, cough, and thirst.[1][2] Modern pharmacological research has begun to elucidate the molecular mechanisms behind these traditional uses, with this compound and its related compounds demonstrating a range of bioactivities, including anti-inflammatory, neuroprotective, and anti-tumor effects.[1] This technical guide provides an in-depth overview of the traditional context, modern pharmacological evaluation, and experimental methodologies related to this compound and its therapeutic potential.

Traditional Chinese Medicine Context

In the framework of TCM, this compound is not used in isolation. Instead, the entire rhizome of Anemarrhena asphodeloides is utilized in various herbal formulations. The traditional applications of Zhi Mu provide the foundational context for the modern investigation of its constituent compounds.

-

Properties: Bitter, sweet, and cold.

-

Associated Meridians: Lung, Stomach, and Kidney.

-

Traditional Indications:

-

Febrile diseases with high fever and excessive thirst.

-

Lung heat with dry cough.

-

Diabetes due to internal heat.

-

Constipation.

-

The saponins within Zhi Mu, including this compound, are believed to be significant contributors to these therapeutic effects. Modern research aims to validate and understand the mechanisms behind these traditional uses by studying the isolated saponins.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and related compounds from Anemarrhena asphodeloides.

Table 1: Pharmacokinetic Parameters of Saponins from Anemarrhena asphodeloides in Rats after Oral Administration

| Compound | Tmax (h) | t1/2 (h) |

| Timosaponin E1 | 2 - 8 | 4.06 - 9.77 |

| Timosaponin E | 2 - 8 | 4.06 - 9.77 |

| Timosaponin B-II | 2 - 8 | 4.06 - 9.77 |

| Timosaponin B-III | 2 - 8 | 4.06 - 9.77 |

| Timosaponin A-III | 2 - 8 | 4.06 - 9.77 |

| Timosaponin A-I | 2 - 8 | 4.06 - 9.77 |

Data from a study on the oral administration of Rhizoma Anemarrhenae extract in rats. The plasma concentrations of these saponins were generally low, indicating relatively low oral bioavailability.

Table 2: Cytotoxicity of Saponins from Anemarrhena asphodeloides

| Compound | Cell Line | IC50 (µM) |

| Compound 3 (Anemarsaponin R) | HepG2 | 43.90 |

| Compound 3 (Anemarsaponin R) | SGC7901 | 57.90 |

| Timosaponin E1 (Compound 7) | HepG2 | 43.90 |

| Timosaponin E1 (Compound 7) | SGC7901 | 57.90 |

Compounds were evaluated for their antiproliferative activities. Compounds 3 and 7 (Timosaponin E1) displayed medium antiproliferative activities.

Signaling Pathways

This compound and related saponins from Anemarrhena asphodeloides have been shown to exert their pharmacological effects by modulating key signaling pathways. The anti-inflammatory effects, in particular, have been linked to the inhibition of the NF-κB and p38 MAPK pathways.

Caption: this compound's anti-inflammatory mechanism via NF-κB and p38 MAPK pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the extraction, isolation, and analysis of this compound.

Extraction and Fractionation of Saponins from Anemarrhena asphodeloides

Caption: Workflow for extraction and fractionation of saponins from A. asphodeloides.

Protocol Details:

-

Extraction:

-

The dried rhizomes of Anemarrhena asphodeloides are ground into a powder.

-

The powder is extracted by ultrasound sonication with 70% ethanol, followed by reflux extraction.

-

The resulting solution is filtered and the filtrate is collected.

-

The solvent is evaporated under reduced pressure to yield the crude saponin extract.

-

-

Fractionation:

-

The crude extract is suspended in water.

-

The aqueous suspension is partitioned successively with ethyl acetate and n-butanol.

-

The n-butanol fraction, which is rich in saponins, is collected for further purification.

-

UPLC-MS/MS for Quantitative Analysis

Instrumentation:

-

Chromatography System: Acquity UPLC system (Waters Corp.).

-

Column: Acquity UPLC BEH C18 column (100 mm × 2.1 mm, 1.7 µm).

-

Mass Spectrometer: Xevo TM triple quadrupole mass spectrometer with an electrospray ionization (ESI) source (Waters Corp.).

Chromatographic Conditions:

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient Elution: A typical gradient might be: 20%–25% B at 0–1.0 min, 25%–30% B at 1.0–3.0 min, 30%–90% B at 3.0–3.1 min, 90%–95% B at 3.1–4.0 min, 95%–20% B at 4.0–4.2 min.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 35 °C.

-

Injection Volume: 2 μL.

Mass Spectrometric Conditions:

-

Ionization Mode: Negative Electrospray Ionization (ESI-).

-

Capillary Voltage: 3.0 kV.

-

Source Temperature: 150 °C.

-

Desolvation Temperature: 550 °C.

-

Cone Gas Flow: 50 L/h.

-

Desolvation Gas Flow: 1000 L/h.

-

Detection Mode: Multiple-reaction monitoring (MRM).

Conclusion

This compound, as a constituent of the traditionally used herb Anemarrhena asphodeloides, presents a compelling case for further investigation in modern drug discovery. Its role in modulating inflammatory pathways aligns with the traditional TCM applications of its source plant. The provided data and protocols offer a foundational resource for researchers and drug development professionals to explore the therapeutic potential of this and related steroidal saponins. Further studies are warranted to fully elucidate the pharmacokinetic and pharmacodynamic profiles of pure this compound and to explore its efficacy in various disease models.

References

For Researchers, Scientists, and Drug Development Professionals

Introduction

Steroidal saponins (B1172615) derived from the rhizomes of Anemarrhena asphodeloides have garnered significant attention in biomedical research due to their diverse pharmacological activities. These compounds, including a range of anemarsaponins and timosaponins, have demonstrated potential as anti-inflammatory, neuroprotective, and anticancer agents. This technical guide provides a comprehensive review of the existing literature on Anemarsaponin E and its structurally related compounds. Due to a notable scarcity of specific research on this compound, this review focuses on well-characterized related saponins from the same plant source to infer potential activities and mechanisms. The guide summarizes key quantitative data, details common experimental protocols, and visualizes the primary signaling pathways involved in their mode of action.

Data Presentation: Cytotoxic Activities of Anemarsaponin Congeners

The cytotoxic effects of various steroidal saponins from Anemarrhena asphodeloides have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of a compound required to inhibit 50% of cell growth, are summarized below.

| Compound | Cell Line | IC50 (µM) | Reference |

| Anemarsaponin R | HepG2 (Liver Cancer) | 43.90 | [1] |

| Timosaponin E1 | SGC7901 (Gastric Cancer) | 57.90 | [1] |

| Anemarsaponin BII | CYP3A4 (inhibition) | 13.67 | [2] |

| Anemarsaponin BII | CYP2D6 (inhibition) | 16.26 | [2] |

| Anemarsaponin BII | CYP2E1 (inhibition) | 19.72 | [2] |

| Sarsasapogenin | HepG2 (Liver Cancer) | 42.4 µg/mL |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are protocols for key experiments frequently cited in the study of Anemarsaponins and related compounds.

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Cell Seeding: Cancer cell lines (e.g., HepG2, SGC7901) are seeded in 96-well plates at a density of 1 x 10^4 cells per well in 100 µL of complete medium and incubated for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Compound Treatment: Cells are treated with various concentrations of the test saponins (e.g., Anemarsaponin R, Timosaponin E1) and incubated for a specified duration (e.g., 24 or 48 hours). A vehicle control (e.g., DMSO) is run in parallel.

-

MTT Addition: Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The medium containing MTT is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.

Western Blot Analysis

Western blotting is used to detect specific protein molecules from among a mixture of proteins.

-

Cell Lysis: After treatment with the saponin (B1150181) of interest, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the cell lysates is determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein (e.g., 20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies against target proteins (e.g., NF-κB p65, phospho-IκBα, Bax, Bcl-2, cleaved caspase-3) overnight at 4°C.

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Mechanisms of Action

Steroidal saponins from Anemarrhena asphodeloides exert their biological effects by modulating several key signaling pathways. The following diagrams illustrate the proposed mechanisms of action for Anemarsaponin B and related compounds in inflammation and cancer.

Anti-inflammatory Pathway of Anemarsaponin B

Anemarsaponin B has been shown to exert anti-inflammatory effects by inhibiting the NF-κB and p38 MAPK signaling pathways in lipopolysaccharide (LPS)-stimulated macrophages. This inhibition leads to a reduction in the production of pro-inflammatory mediators such as nitric oxide (NO), TNF-α, and IL-6.

Caption: Anemarsaponin B inhibits LPS-induced inflammation via the NF-κB and p38 MAPK pathways.

Pro-Apoptotic Pathways of Related Saponins

Related saponins, such as Timosaponin AIII and Sarsasapogenin, have been demonstrated to induce apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. They have also been shown to modulate the PI3K/Akt survival pathway.

Caption: Related saponins induce apoptosis by modulating the PI3K/Akt and caspase signaling pathways.

Conclusion

The steroidal saponins from Anemarrhena asphodeloides represent a promising class of natural products with significant potential for the development of novel therapeutics. While research directly focused on this compound is limited, the data available for its related compounds, such as Anemarsaponin B, Anemarsaponin R, Timosaponin E1, and Timosaponin AIII, provide a strong foundation for understanding their biological activities. These compounds exhibit noteworthy cytotoxic effects against various cancer cell lines and possess anti-inflammatory properties. Their mechanisms of action are multifaceted, involving the modulation of key signaling pathways such as NF-κB, p38 MAPK, and PI3K/Akt, ultimately leading to the induction of apoptosis in cancer cells and the suppression of inflammatory responses. Further investigation is warranted to isolate and characterize the specific biological activities of this compound and to fully elucidate the therapeutic potential of this family of compounds in various disease models. Future studies should also focus on in vivo efficacy and safety profiles to pave the way for potential clinical applications.

References

For Researchers, Scientists, and Drug Development Professionals

Introduction

Steroidal saponins (B1172615) derived from the rhizomes of Anemarrhena asphodeloides have garnered significant attention in biomedical research due to their diverse pharmacological activities. These compounds, including a range of anemarsaponins and timosaponins, have demonstrated potential as anti-inflammatory, neuroprotective, and anticancer agents. This technical guide provides a comprehensive review of the existing literature on Anemarsaponin E and its structurally related compounds. Due to a notable scarcity of specific research on this compound, this review focuses on well-characterized related saponins from the same plant source to infer potential activities and mechanisms. The guide summarizes key quantitative data, details common experimental protocols, and visualizes the primary signaling pathways involved in their mode of action.

Data Presentation: Cytotoxic Activities of Anemarsaponin Congeners

The cytotoxic effects of various steroidal saponins from Anemarrhena asphodeloides have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of a compound required to inhibit 50% of cell growth, are summarized below.

| Compound | Cell Line | IC50 (µM) | Reference |

| Anemarsaponin R | HepG2 (Liver Cancer) | 43.90 | [1] |

| Timosaponin E1 | SGC7901 (Gastric Cancer) | 57.90 | [1] |

| Anemarsaponin BII | CYP3A4 (inhibition) | 13.67 | [2] |

| Anemarsaponin BII | CYP2D6 (inhibition) | 16.26 | [2] |

| Anemarsaponin BII | CYP2E1 (inhibition) | 19.72 | [2] |

| Sarsasapogenin | HepG2 (Liver Cancer) | 42.4 µg/mL |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are protocols for key experiments frequently cited in the study of Anemarsaponins and related compounds.

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Cell Seeding: Cancer cell lines (e.g., HepG2, SGC7901) are seeded in 96-well plates at a density of 1 x 10^4 cells per well in 100 µL of complete medium and incubated for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Compound Treatment: Cells are treated with various concentrations of the test saponins (e.g., Anemarsaponin R, Timosaponin E1) and incubated for a specified duration (e.g., 24 or 48 hours). A vehicle control (e.g., DMSO) is run in parallel.

-

MTT Addition: Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The medium containing MTT is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.

Western Blot Analysis

Western blotting is used to detect specific protein molecules from among a mixture of proteins.

-

Cell Lysis: After treatment with the saponin (B1150181) of interest, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the cell lysates is determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein (e.g., 20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies against target proteins (e.g., NF-κB p65, phospho-IκBα, Bax, Bcl-2, cleaved caspase-3) overnight at 4°C.

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Mechanisms of Action

Steroidal saponins from Anemarrhena asphodeloides exert their biological effects by modulating several key signaling pathways. The following diagrams illustrate the proposed mechanisms of action for Anemarsaponin B and related compounds in inflammation and cancer.

Anti-inflammatory Pathway of Anemarsaponin B

Anemarsaponin B has been shown to exert anti-inflammatory effects by inhibiting the NF-κB and p38 MAPK signaling pathways in lipopolysaccharide (LPS)-stimulated macrophages. This inhibition leads to a reduction in the production of pro-inflammatory mediators such as nitric oxide (NO), TNF-α, and IL-6.

Caption: Anemarsaponin B inhibits LPS-induced inflammation via the NF-κB and p38 MAPK pathways.

Pro-Apoptotic Pathways of Related Saponins

Related saponins, such as Timosaponin AIII and Sarsasapogenin, have been demonstrated to induce apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. They have also been shown to modulate the PI3K/Akt survival pathway.

Caption: Related saponins induce apoptosis by modulating the PI3K/Akt and caspase signaling pathways.

Conclusion

The steroidal saponins from Anemarrhena asphodeloides represent a promising class of natural products with significant potential for the development of novel therapeutics. While research directly focused on this compound is limited, the data available for its related compounds, such as Anemarsaponin B, Anemarsaponin R, Timosaponin E1, and Timosaponin AIII, provide a strong foundation for understanding their biological activities. These compounds exhibit noteworthy cytotoxic effects against various cancer cell lines and possess anti-inflammatory properties. Their mechanisms of action are multifaceted, involving the modulation of key signaling pathways such as NF-κB, p38 MAPK, and PI3K/Akt, ultimately leading to the induction of apoptosis in cancer cells and the suppression of inflammatory responses. Further investigation is warranted to isolate and characterize the specific biological activities of this compound and to fully elucidate the therapeutic potential of this family of compounds in various disease models. Future studies should also focus on in vivo efficacy and safety profiles to pave the way for potential clinical applications.

References

For Researchers, Scientists, and Drug Development Professionals

Introduction

Steroidal saponins derived from the rhizomes of Anemarrhena asphodeloides have garnered significant attention in biomedical research due to their diverse pharmacological activities. These compounds, including a range of anemarsaponins and timosaponins, have demonstrated potential as anti-inflammatory, neuroprotective, and anticancer agents. This technical guide provides a comprehensive review of the existing literature on Anemarsaponin E and its structurally related compounds. Due to a notable scarcity of specific research on this compound, this review focuses on well-characterized related saponins from the same plant source to infer potential activities and mechanisms. The guide summarizes key quantitative data, details common experimental protocols, and visualizes the primary signaling pathways involved in their mode of action.

Data Presentation: Cytotoxic Activities of Anemarsaponin Congeners